(5-Chlorothiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
(5-Chlorothiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a chemical compound that has garnered interest in scientific research due to its potential biological activity and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolin-2-yloxy Intermediate: This step involves the reaction of quinoline with an appropriate halogenating agent to form the quinolin-2-yloxy intermediate.
Synthesis of the Pyrrolidin-1-yl Methanone: This step involves the reaction of pyrrolidine with a suitable acylating agent to form the pyrrolidin-1-yl methanone.
Coupling Reaction: The final step involves coupling the quinolin-2-yloxy intermediate with the pyrrolidin-1-yl methanone in the presence of a chlorothiophene derivative under specific reaction conditions, such as the use of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(5-Chlorothiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
(5-Chlorothiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5-Chlorothiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
- (5-Chlorothiophen-2-yl)(3-(quinolin-6-yloxy)pyrrolidin-1-yl)methanone
Uniqueness
(5-Chlorothiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c19-16-7-6-15(24-16)18(22)21-10-9-13(11-21)23-17-8-5-12-3-1-2-4-14(12)20-17/h1-8,13H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGVXZMTGZNRCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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